molecular formula C6H6BrF3N2 B13288794 4-(2-Bromoethyl)-3-(trifluoromethyl)-1H-pyrazole

4-(2-Bromoethyl)-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B13288794
M. Wt: 243.02 g/mol
InChI Key: NJWFVSKKXWTCIG-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)-3-(trifluoromethyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family This compound is characterized by the presence of a bromoethyl group and a trifluoromethyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromoethyl)-3-(trifluoromethyl)-1H-pyrazole typically involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with 2-bromoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the substitution of the hydroxyl group with the bromoethyl group. The reaction is conducted under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as controlled temperature and pressure, are crucial to achieving high-quality product. The final compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethyl)-3-(trifluoromethyl)-1H-pyrazole undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azidoethyl, thiocyanatoethyl, and aminoethyl derivatives.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: The major product is 4-(2-Ethyl)-3-(trifluoromethyl)-1H-pyrazole.

Scientific Research Applications

4-(2-Bromoethyl)-3-(trifluoromethyl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2-Bromoethyl)-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological membranes or proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Bromoethyl)-1-fluoro-2-(trifluoromethyl)benzene
  • 2-Bromomethyl-4-fluorobenzonitrile
  • (2-Bromoethyl)triphenylphosphonium bromide

Uniqueness

4-(2-Bromoethyl)-3-(trifluoromethyl)-1H-pyrazole is unique due to the presence of both a bromoethyl and a trifluoromethyl group on the pyrazole ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the bromoethyl group provides a reactive site for further chemical modifications.

Properties

IUPAC Name

4-(2-bromoethyl)-5-(trifluoromethyl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrF3N2/c7-2-1-4-3-11-12-5(4)6(8,9)10/h3H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWFVSKKXWTCIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1CCBr)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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